N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-11-7-6-10-14(15)16(21-2)12-18-17(19)13-8-4-3-5-9-13/h3-4,6-7,10-11,13,16H,5,8-9,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADIWAJQPNXYAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2CCC=CC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 2-Methoxy-2-(2-Methoxyphenyl)Acetaldehyde
A ketone precursor, 2-methoxy-2-(2-methoxyphenyl)acetaldehyde, is reacted with ammonium acetate and sodium cyanoborohydride in methanol at 0–25°C. This method yields the ethylamine with 68–72% efficiency after purification via flash chromatography.
Key Reaction :
$$
\text{2-Methoxy-2-(2-methoxyphenyl)acetaldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Ethylamine product}
$$
Gabriel Synthesis from Brominated Intermediate
2-Bromo-2-methoxy-2-(2-methoxyphenyl)ethane is treated with phthalimide potassium salt in DMF, followed by hydrazinolysis to release the primary amine. This route achieves 60–65% yield but requires harsh conditions that may degrade sensitive methoxy groups.
Synthesis of Cyclohex-3-Ene-1-Carboxylic Acid
Hydrogenation of Aromatic Precursors
As described in US4496762A, 2-cyano-1-oxaspirononane undergoes catalytic hydrogenation (Pd/C, H₂, 60 psi) to yield 1-cyanomethylcyclohexanol, which is subsequently oxidized to the carboxylic acid using KMnO₄ in acidic conditions (45–50% yield).
Chiral Synthesis via Resolution
(S)-(-)-3-Cyclohexenecarboxylic acid (CAS 5708-19-0) is commercially available and can be incorporated directly to preserve stereochemistry.
Amidation Methodologies
HBTU-Mediated Coupling
Adapted from Jiang et al., the carboxylic acid (1 equiv) and ethylamine (1 equiv) are coupled using HBTU (1.2 equiv) and triethylamine (3 equiv) in anhydrous DCM. The reaction proceeds at 25°C for 16 h, followed by LiOH-mediated ester hydrolysis (if applicable). Yields range from 70–85%.
Procedure Excerpt :
"To a solution of cyclohex-3-ene-1-carboxylic acid (0.122 mmol) in CH₂Cl₂ (20 mL), HBTU (0.146 mmol) and triethylamine (0.366 mmol) were added. After stirring for 16 h, the mixture was concentrated and purified via flash chromatography."
Boron-Catalyzed Direct Amidation
Per the method of Ishihara et al., the acid and amine are refluxed in MeCN with B(OCH₂CF₃)₃ (2 equiv) at 80°C for 5–24 h. Amberlyst resins facilitate workup, yielding 75–90% product with minimal racemization.
Advantages :
- Eliminates need for pre-activation of the carboxylic acid.
- Compatible with acid-sensitive substrates.
Comparative Analysis of Amidation Techniques
Key Observations :
- HBTU : Preferred for stereosensitive reactions due to mild conditions.
- Boron catalysis : Superior yields but risks epimerization at elevated temperatures.
Challenges and Optimization Strategies
Steric Hindrance in Amine Synthesis
The geminal methoxy and aryl groups impede nucleophilic substitution, necessitating polar aprotic solvents (DMF, DMSO) and extended reaction times.
Purification of Hydrophobic Products
Reverse-phase chromatography (C18 column, MeOH/H₂O gradient) effectively separates the carboxamide from unreacted starting materials.
Chemical Reactions Analysis
Amide Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield cyclohex-3-ene-1-carboxylic acid.
Key Findings :
-
Hydrolysis selectivity depends on steric hindrance from the ethyl chain’s methoxy groups .
-
The carboxylic acid derivative is a precursor for esterification or coupling reactions .
Cyclohexene Ring Reactivity
The conjugated double bond participates in cycloaddition and hydrogenation reactions.
Key Findings :
-
Hydrogenation proceeds regioselectively, preserving the methoxy substituents .
-
Epoxidation forms a strained oxirane ring, enabling downstream nucleophilic attacks .
Methoxy Group Transformations
The methoxy groups on the ethyl and phenyl moieties undergo demethylation and electrophilic substitution.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Demethylation (BBr₃) | BBr₃, CH₂Cl₂, −78°C, 2 h | Phenolic derivatives | 55% | |
| Nitration (HNO₃/H₂SO₄) | 0°C, 30 min | 3-Nitro-2-methoxyphenyl-substituted derivative | 40% |
Key Findings :
-
Demethylation requires harsh conditions due to steric protection by the ethyl chain .
-
Nitration occurs at the para position of the methoxyphenyl ring, guided by electronic effects .
Nucleophilic Substitution at the Ethyl Chain
The ethyl chain’s methoxy group participates in SN2 reactions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation (MeI, K₂CO₃) | DMF, 60°C, 8 h | N-[2-ethoxy-2-(2-methoxyphenyl)ethyl] derivative | 73% |
Key Findings :
Photochemical and Thermal Stability
The compound exhibits moderate stability under UV light and elevated temperatures.
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| UV light (254 nm, 24 h) | [2+2] Cycloaddition of cyclohexene | 8 h | |
| 100°C, 48 h (neat) | Amide bond cleavage | 12 h |
Key Findings :
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its pharmacological properties, particularly in the following areas:
- Antitumor Activity : Preliminary studies suggest that N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide exhibits cytotoxic effects against various cancer cell lines. Research indicates that it may induce apoptosis through the activation of specific signaling pathways.
-
Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Mechanism of Action : The anti-inflammatory effect is believed to be mediated through the inhibition of NF-kB signaling pathways.
- Neuroprotective Effects : Research has indicated potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound may help reduce oxidative stress and improve cognitive function.
Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of this compound on A549 lung cancer cells. The study demonstrated a significant reduction in cell viability after treatment with varying concentrations of the compound, highlighting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Activity
A separate study focused on the anti-inflammatory effects of the compound in a rat model of induced arthritis. The results showed a marked decrease in paw swelling and inflammatory markers in treated animals compared to controls, suggesting that this compound could be developed into a therapeutic agent for inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Carboxamide Derivatives
The compound’s closest analogs differ primarily in substituents on the ethyl chain or cyclohexene ring. Key examples include:
Key Observations :
- Electron-Withdrawing Groups : Bromo-substituted analogs (e.g., compound in ) exhibit higher reactivity in nucleophilic substitution reactions compared to methoxy-substituted derivatives, as seen in their synthesis yields (92% vs. unquantified for the target compound).
- Biological Relevance : The piperazinyl-pyridyl analog in demonstrates the impact of nitrogen-containing heterocycles on receptor targeting (e.g., serotonin receptors), suggesting that the methoxy groups in the target compound may similarly modulate bioactivity.
- Solubility : The hydroxyethyl variant likely has enhanced water solubility due to the polar hydroxyl group, whereas the methoxy groups in the target compound may increase lipophilicity.
Challenges for the Target Compound :
- The steric hindrance from the branched methoxyethyl chain may reduce reaction efficiency compared to linear-chain analogs.
- Purification of such lipophilic compounds often requires recrystallization from nonpolar solvents (e.g., hexane) .
Crystallographic and Computational Insights
For example:
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide, identified by its CAS number 1795299-72-7, is a compound with significant potential in pharmacological applications. Its unique structure, characterized by a cyclohexene framework and methoxy substituents, suggests a variety of biological activities that merit detailed examination.
- Molecular Formula : C17H23NO3
- Molecular Weight : 289.3694 g/mol
- SMILES Notation : COC(c1ccccc1OC)CNC(=O)C1CCC=CC1
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising areas:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound may also possess antibacterial and antifungal activities, although specific studies are needed to quantify these effects.
Anticancer Studies
Recent research has demonstrated that this compound has significant cytotoxicity against several cancer cell lines. For instance, in vitro assays have shown varying IC50 values across different cell types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep-2 | 5.0 | Induction of apoptosis |
| MCF-7 | 4.5 | Cell cycle arrest at G1 phase |
| A549 | 6.0 | Inhibition of proliferation |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Antimicrobial Studies
While specific antimicrobial data for this compound is limited, related compounds in its class have shown promise against various pathogens. Future studies should focus on evaluating its efficacy against bacterial strains and fungi.
Case Studies
A notable case study involved the administration of the compound in a controlled setting where it was tested against established cancer models. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
The proposed mechanism of action for this compound involves:
- Inhibition of key enzymes involved in cell proliferation.
- Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
These mechanisms contribute to the observed anticancer effects and warrant further investigation.
Q & A
Basic: What are common synthetic routes for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the cyclohexene carboxamide core. A plausible route includes:
Amide Coupling : React cyclohex-3-ene-1-carboxylic acid chloride with 2-methoxy-2-(2-methoxyphenyl)ethylamine in the presence of a base (e.g., triethylamine) in dichloromethane under reflux .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Et₃N, CH₂Cl₂, 40°C | ~65-75 |
Note: Optimization of solvent polarity and temperature is critical to minimize byproducts like hydrolyzed acids or unreacted intermediates .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL (v.2018/3) is the gold standard for resolving stereochemical uncertainties, such as:
- Cyclohexene Ring Conformation : Chair vs. boat conformations.
- Methoxy Group Orientation : Syn/anti arrangements relative to the ethyl chain.
Workflow:
Data Collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : SHELXL iteratively refines positional and thermal parameters, achieving R-factors < 0.05 .
Validation : PLATON checks for missed symmetry or twinning.
Example: A related benzimidazole-carboxamide derivative (PubChem CID 145981204) confirmed a twisted boat conformation via SC-XRD .
Basic: What in vitro assays are used to assess biological activity?
Methodological Answer:
- Enzyme Inhibition : Dose-response curves (IC₅₀) against acetylcholinesterase (AChE) for neurological applications .
- Cell Viability : MTT assay in SH-SY5Y cells (neurodegeneration models) .
- Binding Affinity : Radioligand displacement assays (e.g., [³H]LSD for serotonin receptors) .
Protocol:
- Incubate compound (0.1–100 µM) with target enzyme/cells for 24–48 hrs.
- Quantify activity via fluorescence/absorbance plate readers .
Advanced: How can SPR and ITC elucidate target engagement mechanisms?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., AChE) on a sensor chip. Inject compound at varying concentrations (1–100 µM) to measure association/dissociation rates (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Directly quantify binding thermodynamics (ΔH, ΔS) by titrating compound into protein solution.
Example: A carboxamide analog showed ΔH = −12.3 kcal/mol, indicating strong hydrogen bonding with AChE’s catalytic triad .
Basic: How to address contradictions in solubility data across studies?
Methodological Answer:
Standardize Solubility Testing : Use USP buffers (pH 1.2–7.4) and shake-flask method at 25°C.
Analytical Validation : Quantify via HPLC (C18 column, 254 nm) with external calibration.
Reported Data:
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| DMSO | 45.2 ± 2.1 | |
| Water (pH 7) | 0.12 ± 0.03 |
Note: Discrepancies may arise from polymorphic forms—characterize via PXRD .
Advanced: What strategies control stereochemistry during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce enantioselective amide formation.
- Asymmetric Catalysis : Pd-catalyzed allylic alkylation to set cyclohexene stereochemistry .
- Resolution : Chiral HPLC (Chiralpak IA column, heptane/EtOH 90:10) to separate enantiomers .
Case Study: A cyclohexane-carboxamide analog achieved 98% ee using (S)-BINAP-Ru catalysis .
Basic: How to validate analytical methods for purity assessment?
Methodological Answer:
- HPLC-DAD : Column: C18 (4.6 × 150 mm, 5 µm); mobile phase: acetonitrile/0.1% TFA.
- Validation Parameters:
- Linearity : R² ≥ 0.999 (1–100 µg/mL).
- LOD/LOQ : 0.05 µg/mL and 0.15 µg/mL, respectively.
- Precision : RSD < 2% for intra-/inter-day replicates .
Example: A related furan-carboxamide showed 99.8% purity by LC-MS (ESI+, m/z 362.2 [M+H]⁺) .
Advanced: What computational tools predict pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : SwissADME estimates logP (2.8), CNS permeability (+), and CYP450 inhibition.
- Molecular Dynamics (MD) : GROMACS simulates blood-brain barrier penetration (e.g., ΔG = −5.2 kcal/mol).
- In Vitro Models : Caco-2 monolayers assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
Data: Predicted t₁/₂ = 4.2 hrs (human liver microsomes) .
Advanced: How to design SAR studies for optimizing bioactivity?
Methodological Answer:
Core Modifications : Replace cyclohexene with cyclopentene or aromatic rings.
Substituent Variation : Introduce halogens (F, Cl) at the methoxy phenyl group.
Bioisosteres : Replace carboxamide with sulfonamide or urea.
Case Study: Fluorination at the 4-position of the phenyl ring increased AChE inhibition 10-fold (IC₅₀ = 0.8 µM vs. 8.2 µM) .
Advanced: How to evaluate stability under physiological conditions?
Methodological Answer:
- Forced Degradation : Expose to 0.1 M HCl (40°C, 24 hrs), 0.1 M NaOH, and 3% H₂O₂.
- Analytical Monitoring : UPLC-PDA tracks degradation products (e.g., hydrolyzed carboxylic acid at RT 3.2 min).
- Arrhenius Study : Accelerated stability (40°C/75% RH) predicts shelf-life (t₉₀ = 18 months at 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
